6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione
Description
6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a chloro substituent at position 6 and a phenethyl group at position 2. Pyrimidine-diones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
6-chloro-3-(2-phenylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-8-11(16)15(12(17)14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,17) |
InChI Key |
JHKUMVVCOVJYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Phenethylation: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide or phenethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the pyrimidine ring.
Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted pyrimidine derivatives.
Scientific Research Applications
The compound has been studied for its potential as an anticancer agent , particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. The following sections detail its applications based on recent research findings.
Anticancer Applications
-
Mechanism of Action :
- The compound acts by inhibiting the activity of key enzymes and receptors involved in cancer cell proliferation and survival. It has shown effectiveness against various cancer cell lines by targeting pathways associated with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling.
-
Cell Line Studies :
- Significant antiproliferative activity has been observed in several cancer cell lines. For instance, studies have reported a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against various NCI cancer cell lines.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Case Studies
-
Lung Cancer :
- A study focused on non-small cell lung cancer demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
-
Combination Therapy :
- Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Research Insights
Recent studies have highlighted the compound's potential beyond anticancer applications:
- Inhibition of Acid Ceramidase : Some derivatives have shown promise in inhibiting acid ceramidase activity, which is relevant for treating cancers where ceramide levels are dysregulated.
- Synergistic Effects with Other Drugs : The compound has been noted for its ability to enhance the effects of existing chemotherapeutic agents like 5-fluorouracil and taxol, indicating its potential role in combination therapies.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations at Position 6
6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6972-27-6):
- Substituents: 1,3-dimethyl, 6-chloro.
- Molecular Weight: 190.61 g/mol.
- Properties: The methyl groups at positions 1 and 3 increase steric hindrance and metabolic stability compared to the phenethyl group in the target compound. This derivative is used as a pharmaceutical intermediate, with applications in nucleoside analog synthesis .
- Reactivity: The chloro group undergoes nucleophilic substitution, similar to the target compound, but the dimethyl configuration reduces solubility in polar solvents .
- 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate: Substituents: 6-CF₃. Molecular Weight: 208.1 g/mol. Properties: The trifluoromethyl group is strongly electron-withdrawing, enhancing ring electrophilicity and resistance to oxidation.
Substituent Variations at Position 3
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione :
- 3-Isopropyl-6-(1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione: Substituents: 3-isopropyl, 6-amino (via chloro substitution). Synthesis: Derived from 6-chloro-3-isopropylpyrimidine-2,4-dione and (S)-α-ethylbenzylamine.
Fused-Ring and Heterocyclic Derivatives
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Structure: Thieno[2,3-d]pyrimidine fused ring. Properties: The thiophene ring adds rigidity and enhances antimicrobial activity against Staphylococcus aureus (superior to metronidazole and streptomycin). Alkylation at position 1 further modulates activity .
6-Chloroquinazoline-2,4(1H,3H)-dione :
Data Table: Key Comparative Properties
Research Findings and Implications
- Reactivity: Chloro-substituted pyrimidine-diones (e.g., target compound, 6-chloro-1,3-dimethyl derivative) are versatile intermediates for synthesizing amino or alkylamino derivatives via nucleophilic substitution .
- Biological Activity: Thieno-fused derivatives exhibit enhanced antimicrobial properties, while trifluoromethyl groups improve stability for agrochemical use .
- Structural Influence: Bulky substituents (e.g., phenethyl, cyclohexyl) increase lipophilicity and may improve blood-brain barrier penetration, whereas polar groups (e.g., amino, trifluoromethyl) enhance solubility .
Biological Activity
6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their therapeutic properties, including anti-inflammatory and anti-cancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClN₂O₂
- Molecular Weight : 200.62 g/mol
- CAS Number : 887581-47-7
Research indicates that this compound acts primarily through the inhibition of specific enzyme pathways associated with inflammatory responses. It has been identified as a potential antagonist for the Interleukin-8 (IL-8) receptor, which plays a crucial role in mediating inflammation and tumorigenesis.
Anti-inflammatory Effects
Several studies have demonstrated the compound's ability to reduce inflammatory markers in vitro and in vivo. For instance:
- Study 1 : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to untreated controls .
Anticancer Properties
The compound has also shown promise as an anticancer agent:
- Study 2 : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 50 µM .
Case Study 1: In Vivo Efficacy
In an animal model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and histological evidence of decreased synovial inflammation. The study concluded that the compound could be a candidate for further development in treating autoimmune conditions .
Case Study 2: Synergistic Effects with Other Drugs
A combination therapy involving this compound and established chemotherapeutics (e.g., doxorubicin) exhibited enhanced anticancer activity compared to monotherapy. This suggests potential for use in combination treatments for resistant cancer types .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
